Paeoniflorin

Overview

Description

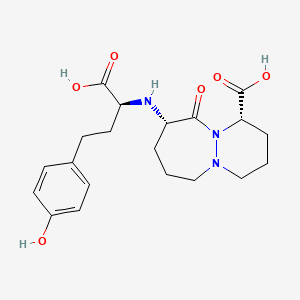

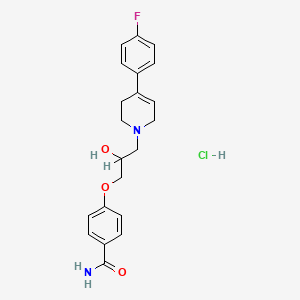

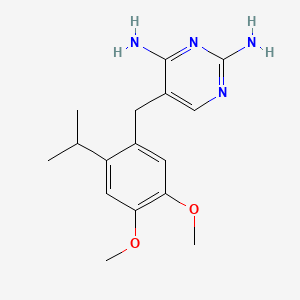

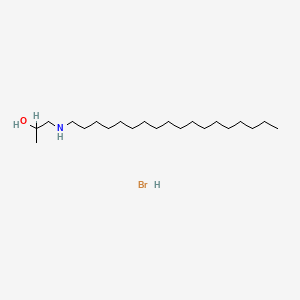

Paeoniflorin is a monoterpene glycoside primarily found in the roots of plants belonging to the Paeoniaceae family, such as Paeonia lactiflora. It was first extracted in 1963 and has since been recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . The chemical formula of this compound is C23H28O11, and it has a molecular weight of 480.50 g/mol .

Mechanism of Action

Paeoniflorin, also known as Paeonia moutan, is a bioactive compound extracted from the roots of Paeoniaceae plants. It has been widely used in traditional Chinese medicine and has shown promising therapeutic effects in various diseases .

Target of Action

This compound has multiple targets of action. It has been shown to interact with several proteins and pathways, including the MAPK, PI3K-AKT pathways , and the CaM/CaMKII pathway . It also targets C1qa, a crucial component of C1q . These targets play a significant role in various biological processes, including inflammation, cell proliferation, and apoptosis.

Mode of Action

This compound exerts its therapeutic effects through various mechanisms. It inhibits IL-6 and IL-10 expression and p38 phosphorylation in pancreatic cancer cells, thereby reducing inflammation . It also inhibits the production of testosterone within the ovaries . Moreover, it has been shown to protect against neuroinflammation and depression-like behavior induced by IFN alpha .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in the regulation of MAPK, PI3K-AKT, and other pathways . It also impacts the progression of hepatocellular carcinoma by downregulating the 5-HT1D inhibitory Wnt/β-Catenin pathway . Furthermore, it may function via the CaM/CaMKII pathway .

Pharmacokinetics

This compound’s pharmacokinetic properties have been studied in both normal and cerebral ischemia–reperfusion rats . The half-life (t1/2), area under the curve (AUC), mean residence time (MRT), apparent volume of distribution (Vz), and clearance (CL) were calculated. The study found that the Vz of this compound was relatively high, while the t1/2 of this compound was longer in the cerebral ischemia–reperfusion rats compared to the normal rats .

Result of Action

This compound has multiple therapeutic effects. It can protect the cardiovascular system by regulating glucose and lipid metabolism, exerting anti-inflammatory, anti-oxidative stress, and anti-arteriosclerotic activities, improving cardiac function, and inhibiting cardiac remodeling . It also has anti-tumor effects, as it has been shown to suppress pancreatic cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the annual average temperature, annual precipitation, annual sunshine duration, annual total solar radiation, and soil type of the plant habitat can affect the this compound content .

Biochemical Analysis

Biochemical Properties

Paeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it interacts with proteins such as heat shock proteins, which help in protein folding and protection against stress . This compound also modulates the activity of enzymes like superoxide dismutase, which is involved in the detoxification of reactive oxygen species .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to protect neuronal cells from oxidative stress and apoptosis by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . In immune cells, this compound reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Furthermore, this compound influences gene expression by upregulating the expression of neuroprotective genes and downregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes such as caspase-3, which plays a role in apoptosis . This compound also activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant genes . Additionally, it modulates the activity of transcription factors like NF-κB, thereby reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures and acidic environments . Long-term studies have shown that this compound maintains its neuroprotective and anti-inflammatory effects over extended periods . Its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reducing inflammation and protecting against neuronal damage . At high doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydrolysis and oxidation in the liver, primarily mediated by cytochrome P450 enzymes . The main metabolic sites are the pinane structure and the ester bond . This compound also affects metabolic flux by modulating the activity of enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . This compound also binds to plasma proteins, which aids in its distribution throughout the body . Its localization and accumulation are influenced by factors such as tissue type and the presence of specific binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its protective effects against oxidative stress . This compound also targets the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications such as phosphorylation play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Paeoniflorin can be synthesized through various methods, including the solvent-evaporation method to create a this compound-phospholipid complex (PF-PLC). This method enhances the lipophilicity and oral bioavailability of this compound . The preparation involves differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), and X-ray powder diffraction (XRD) to evaluate the physicochemical properties of the complex .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the roots of Paeonia lactiflora using solvents like ethanol. The extracted compound is then purified through chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Paeoniflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form new compounds with the addition of phenolic substituents .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include lower alcohols and acetates. For instance, the reaction of this compound with lower alcohols in the presence of catalysts can lead to the formation of acetates .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as acetates and phenolic compounds .

Scientific Research Applications

Paeoniflorin has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

Paeoniflorin is unique among monoterpene glycosides due to its diverse pharmacological activities. Similar compounds include:

Albiflorin: Another monoterpene glycoside found in Paeonia lactiflora, known for its anti-inflammatory and analgesic properties.

Oxythis compound: A derivative of this compound with similar bioactivities.

Benzoylthis compound: A compound with enhanced anti-inflammatory effects compared to this compound.

This compound stands out due to its broad spectrum of activities and its potential for therapeutic applications in various diseases.

Properties

CAS No. |

23180-57-6 |

|---|---|

Molecular Formula |

C23H28O11 |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

[(2S,3R,6R,8S)-6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12?,13?,14?,15?,16?,18?,19?,20-,21-,22+,23-/m0/s1 |

InChI Key |

YKRGDOXKVOZESV-QJYRDPBJSA-N |

SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

Isomeric SMILES |

C[C@]12C[C@@]3(C4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

Appearance |

Solid powder |

Key on ui other cas no. |

23180-57-6 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

paeoniflorin peoniflorin peoniflorin sulfonate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

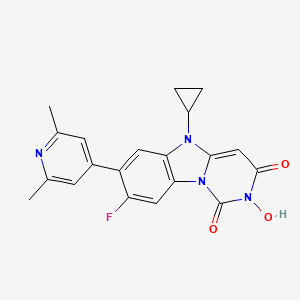

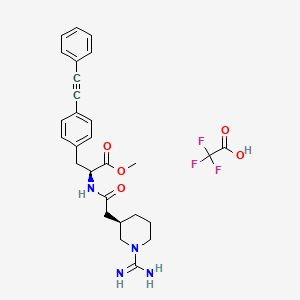

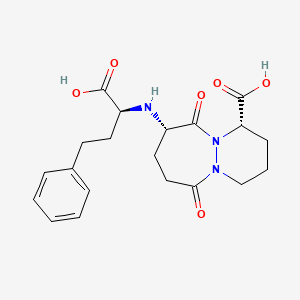

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)